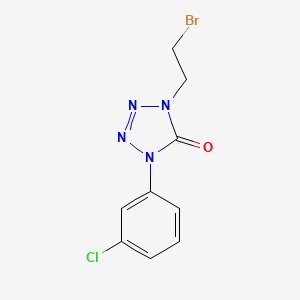
1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,6-Trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole represents a class of compounds with a core 1,2,4-triazole ring, known for their diverse chemical reactivity and utility in various scientific domains. This compound, characterized by the presence of a trifluoro-methylbenzoyl group, highlights the significance of fluorine atoms in modulating physical and chemical properties.
Synthesis Analysis
The synthesis of related 1,2,4-triazole compounds often involves multi-step reactions, starting from heteroaryl acetates or chlorodifluoro(heteroaryl)methanes, leading to the formation of 1,2,4-triazoles with different substituents (Eto, Kaneko, & Sakamoto, 2000). These methods offer pathways to incorporate diverse functional groups, including the trifluoro-methylbenzoyl group, into the 1,2,4-triazole framework.
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-triazoles and their derivatives is often conducted using X-ray crystallography and spectroscopic methods, providing insights into their geometrical parameters and electronic configurations. For example, studies on fluorinated metal-organic frameworks (MOFs) with triazole ligands demonstrate the influence of substituents on the overall molecular architecture and intermolecular interactions (Zhang et al., 2014).
Chemical Reactions and Properties
1,2,4-Triazoles undergo a variety of chemical reactions, including substitutions, additions, and complexation with metals. The fluorinated substituents in compounds like 1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole can significantly affect their reactivity, enabling the formation of novel coordination compounds and enhancing their utility in catalysis and materials science (Akter, Rupa, & Anbarasan, 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Research on triazole derivatives, including compounds structurally related to 1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole, has demonstrated significant antimicrobial and antifungal potentials. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Another study reported the synthesis of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, exhibiting antifungal activities against yeasts and filamentous fungi, with some compounds showing activities comparable to itraconazole (Eto et al., 2000).
Supramolecular Chemistry and Material Science
Triazole compounds have been highlighted for their role in supramolecular chemistry and material science due to their unique combination of facile accessibility and diverse supramolecular interactions. These interactions have enabled applications in coordination chemistry, anion recognition, catalysis, and photochemistry, far beyond the original scope of click chemistry (Schulze & Schubert, 2014). The fluorination of triazole compounds further influences their supramolecular structure and interaction capabilities, as demonstrated by the structural analysis of fluorinated indazoles (Teichert et al., 2007).
Corrosion Inhibition
Triazole derivatives have been evaluated as corrosion inhibitors, showing effectiveness in protecting materials such as the AA2024 aluminium alloy in neutral chloride solutions. The study indicates that triazole compounds form a protective organic layer on the substrate surface, decreasing the rate of both anodic and cathodic processes involved in corrosion (Zheludkevich et al., 2005).
Quantum Mechanical and Theoretical Studies
Quantum mechanical and theoretical studies have been conducted on triazole derivatives to understand their structural, electronic properties, and potential as corrosion inhibitors. These studies provide insights into the molecular properties that contribute to their biological activities and interaction mechanisms (Gece & Bilgiç, 2009).
Eigenschaften
IUPAC Name |
1,2,4-triazol-1-yl-(2,3,6-trifluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c1-5-2-6(11)9(13)7(8(5)12)10(17)16-4-14-3-15-16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBYRAUJGWKJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)N2C=NC=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)
![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)
![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)
![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)


![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)
